molecular formula C11H16ClNO2 B2765011 (2S)-2-(Methylamino)-3-(4-methylphenyl)propanoic acid;hydrochloride CAS No. 2470279-33-3

(2S)-2-(Methylamino)-3-(4-methylphenyl)propanoic acid;hydrochloride

Cat. No.: B2765011
CAS No.: 2470279-33-3
M. Wt: 229.7
InChI Key: AMTJSTJDTIOPNJ-PPHPATTJSA-N
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Description

(2S)-2-(Methylamino)-3-(4-methylphenyl)propanoic acid;hydrochloride is a chemical compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a methylamino group and a methylphenyl group attached to a propanoic acid backbone. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(Methylamino)-3-(4-methylphenyl)propanoic acid;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzaldehyde and methylamine.

    Formation of Intermediate: The initial step involves the condensation of 4-methylbenzaldehyde with methylamine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

    Addition of Propanoic Acid: The amine is then reacted with propanoic acid under acidic conditions to form the desired product.

    Hydrochloride Formation: Finally, the product is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(Methylamino)-3-(4-methylphenyl)propanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

(2S)-2-(Methylamino)-3-(4-methylphenyl)propanoic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various products.

Mechanism of Action

The mechanism of action of (2S)-2-(Methylamino)-3-(4-methylphenyl)propanoic acid;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(Methylamino)-3-phenylpropanoic acid;hydrochloride: Lacks the methyl group on the phenyl ring.

    (2S)-2-(Amino)-3-(4-methylphenyl)propanoic acid;hydrochloride: Lacks the methyl group on the amino group.

    (2S)-2-(Methylamino)-3-(4-chlorophenyl)propanoic acid;hydrochloride: Contains a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

(2S)-2-(Methylamino)-3-(4-methylphenyl)propanoic acid;hydrochloride is unique due to the presence of both a methylamino group and a methylphenyl group, which confer specific chemical and biological properties. These structural features make it distinct from similar compounds and contribute to its specific applications and reactivity.

Properties

IUPAC Name

(2S)-2-(methylamino)-3-(4-methylphenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-8-3-5-9(6-4-8)7-10(12-2)11(13)14;/h3-6,10,12H,7H2,1-2H3,(H,13,14);1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTJSTJDTIOPNJ-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C(=O)O)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C[C@@H](C(=O)O)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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